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3-Bromobicyclo[3.2.1]octa-2,6-diene

Cat. No.: B1656247
CAS No.: 51788-41-1
M. Wt: 185.06 g/mol
InChI Key: XZYBMUGLFQCKOK-UHFFFAOYSA-N
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Description

Contextual Significance of Bridged Bicyclic Structures in Contemporary Organic Chemistry

Bridged bicyclic compounds are molecules containing two rings that share three or more atoms, creating a "bridge" between two non-adjacent "bridgehead" atoms. wikipedia.orgalmerja.commasterorganicchemistry.comyoutube.com This structural feature imparts significant rigidity and a distinct three-dimensional geometry compared to their monocyclic or fused-ring counterparts. almerja.com This rigidity is crucial in modern organic chemistry as it allows for the precise control of stereochemistry in chemical reactions. almerja.com

The unique architecture of bridged bicyclic systems is found in numerous biologically active natural products, such as camphor (B46023) and α-thujene. wikipedia.org Their constrained conformations can lead to unusual reactivity and physical properties, making them valuable scaffolds in the synthesis of complex molecular targets and in the study of reaction mechanisms. almerja.commasterorganicchemistry.com The nomenclature of these compounds is systematic, indicating the total number of atoms in the bicyclic system and the lengths of the bridges connecting the bridgehead carbons. masterorganicchemistry.comopenochem.org

The Bicyclo[3.2.1]octa-2,6-diene Core: Structural Features and Research Relevance

The bicyclo[3.2.1]octa-2,6-diene framework is a prominent structural motif within the broader class of bridged bicyclic compounds. researchgate.net It consists of an eight-carbon skeleton arranged in a bridged structure with two double bonds at the 2 and 6 positions. nih.govnist.gov This specific arrangement of atoms and unsaturation leads to a strained yet synthetically versatile molecule.

The presence of the two double bonds in a fixed orientation allows for a variety of chemical transformations, including cycloaddition reactions and rearrangements. lookchem.comcdnsciencepub.com The inherent strain in the bicyclo[3.2.1]octane skeleton can be harnessed to drive reactions toward specific products. cdnsciencepub.com This has made the bicyclo[3.2.1]octa-2,6-diene core a valuable building block in the synthesis of more complex molecules, including various natural products. researchgate.netcdnsciencepub.com

Historical Development in the Study of Halogenated Bicyclic Compounds

The study of halogenated bicyclic compounds has a rich history intertwined with the development of physical organic chemistry. The introduction of a halogen atom, such as bromine, onto a bicyclic framework serves multiple purposes. It can act as a reactive handle for further functionalization, a directing group in subsequent reactions, or a probe for studying reaction mechanisms and the electronic properties of strained systems.

Early investigations into halogenated bicyclic compounds were instrumental in understanding concepts like carbocation rearrangements and the influence of steric and electronic effects on reactivity. The rigid nature of these systems allowed for the study of reaction stereochemistry in a way that was not possible with more flexible acyclic or monocyclic systems. For instance, the synthesis and reactions of compounds like 3-bromobicyclo[3.2.1]octa-2,6-diene have provided insights into the behavior of vinyl halides and the potential for unusual rearrangements. acs.orgwmich.edu The development of new synthetic methods, such as those involving carbene insertions and thermal rearrangements, has further expanded the accessibility and utility of halogenated bicyclic compounds in organic synthesis. cdnsciencepub.comcdnsciencepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9B B1656247 3-Bromobicyclo[3.2.1]octa-2,6-diene CAS No. 51788-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromobicyclo[3.2.1]octa-2,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c9-8-4-6-1-2-7(3-6)5-8/h1-2,4,6-7H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYBMUGLFQCKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=CC1C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379617
Record name 3-bromobicyclo[3.2.1]octa-2,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51788-41-1
Record name 3-bromobicyclo[3.2.1]octa-2,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Bromobicyclo 3.2.1 Octa 2,6 Diene and Derivatives

Precursor Synthesis and Halogenation Strategies

The synthesis of 3-Bromobicyclo[3.2.1]octa-2,6-diene often begins with the construction of a suitable bicyclic precursor, followed by strategic halogenation. Key starting materials and methods include norbornadiene derivatives and dibromocarbene additions.

Conversion from Norbornadiene Derivatives

Norbornadiene, also known as bicyclo[2.2.1]hepta-2,5-diene, serves as a common and readily available starting material for the synthesis of the bicyclo[3.2.1]octane skeleton. One established method involves the reaction of norbornadiene with dibromocarbene. This reaction proceeds via a cycloaddition to one of the double bonds of norbornadiene, forming a tricyclic intermediate. Subsequent rearrangement of this intermediate leads to the desired bicyclo[3.2.1]octadiene framework.

Dibromocarbene Additions for Bicyclic Precursor Formation

The addition of dibromocarbene to norbornadiene is a key step in forming the bicyclo[3.2.1]octane system. wmich.edu This reaction typically yields a mixture of isomeric adducts. wmich.edu For instance, the reaction of bicyclo[2.2.1]hepta-2,5-diene with dibromocarbene, generated from bromoform (B151600) and a strong base, produces (1R,5R)-2,3-Dibromobicyclo[3.2.1]octa-2,6-diene. mdpi.com This dibrominated compound can then be selectively reduced to afford this compound. wmich.edu Another approach involves the addition of dibromocarbene to norbornadiene followed by reduction with lithium aluminum hydride (LiAlH₄) to yield this compound. wmich.edu

Stereocontrolled Approaches in Bicyclo[3.2.1]octadiene Synthesis

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for creating complex, biologically active molecules. For the synthesis of bicyclo[3.2.1]octadienes, several stereocontrolled methods have been developed.

Palladium-catalyzed asymmetric intramolecular alkene-alkyne coupling of alkyne-tethered cyclopentenes has been reported to produce enantioenriched bicyclo[3.2.1]octadienes in high yields and excellent enantioselectivities (often >99% ee). nih.gov Furthermore, a palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes has been developed to construct multifunctional chiral bicyclo[3.2.1]octanes. nih.gov This method yields products with one all-carbon quaternary and two tertiary carbon stereogenic centers with high diastereoselectivities and enantioselectivities. nih.gov

Another strategy involves the double Michael addition of carbon nucleophiles to 7- and 8-membered ring dienones, which can proceed with interesting control over the stereochemistry of the bridged secondary, tertiary, or quaternary center. rsc.org

Functional Group Transformations for Bromine Incorporation and Diene Formation

Once the bicyclic core is established, specific functional group transformations are employed to introduce the bromine atom at the desired position and to form the diene system. These methods often involve reductive processes and base-mediated eliminations.

Reductive Methodologies

Reductive methods are crucial for converting dibrominated precursors into the target monobrominated diene. A key example is the reduction of the mixture of isomeric adducts from the dibromocarbene addition to norbornadiene using lithium aluminum hydride (LiAlH₄), which selectively removes one of the bromine atoms to yield this compound. wmich.edu Another reported reduction involves the use of LiAlH₄ on a crude dibromobicyclo[3.2.1]octa-2,6-diene precursor in tetrahydrofuran (B95107) (THF). mdpi.com

Base-Mediated Elimination Reactions

Base-mediated elimination reactions are instrumental in creating the double bonds of the diene system. For instance, the treatment of this compound with a base can lead to rearrangement products, such as endo-6-ethynylbicyclo[3.1.0]hex-2-ene, suggesting the formation of highly strained intermediates. acs.orgtue.nl In related systems, base-mediated elimination of HBr from a brominated precursor using quinoline (B57606) at reflux has been used to generate a diene. mdpi.com The choice of base and reaction conditions is critical, as it can influence the regioselectivity and stereoselectivity of the elimination, and can also lead to competing rearrangement pathways. tubitak.gov.tr

Data Tables

Table 1: Key Synthetic Transformations and Reagents

Starting MaterialReagent(s)ProductReference
Bicyclo[2.2.1]hepta-2,5-diene1. Dibromocarbene; 2. LiAlH₄This compound wmich.edu
(1R,5R)-2,3-Dibromobicyclo[3.2.1]octa-2,6-dieneLiAlH₄, THF(1R,5R)-3-Bromobicyclo[3.2.1]octa-2,6-diene mdpi.com
This compoundBase (e.g., potassium tert-butoxide)endo-6-ethynylbicyclo[3.1.0]hex-2-ene acs.orgtue.nl
Cyclohexa-1,3-diene1. NBS, AIBN; 2. QuinolineCyclohexa-1,3-diene mdpi.com

Mechanistic Investigations and Reactivity of 3 Bromobicyclo 3.2.1 Octa 2,6 Diene

Base-Catalyzed Rearrangement Reactions

The treatment of 3-Bromobicyclo[3.2.1]octa-2,6-diene with a strong base induces a profound and unusual rearrangement. acs.org This process highlights the intricate relationship between structure, strain, and reactivity within this bicyclic system.

Transformation to Endo-6-ethynylbicyclo[3.1.0]hex-2-ene

When this compound is subjected to base-catalyzed elimination, it does not yield the expected simple elimination or substitution products. Instead, a deep-seated rearrangement occurs, leading to the formation of endo-6-ethynylbicyclo[3.1.0]hex-2-ene. acs.orgacs.org This transformation involves a significant alteration of the carbon skeleton, contracting one of the rings while forming a highly strained and functionalized product. The identity of the product has been confirmed through spectroscopic methods, revealing characteristic infrared absorptions for the ethynyl (B1212043) group (3320 and 2130 cm⁻¹) and a distinctive mass spectrum. acs.org

Proposed Intermediacy of Homoconjugated Carbenes

The unusual nature of this rearrangement has led to the proposal of a homoconjugated carbene intermediate. acs.orgacs.org It is suggested that the initial elimination of HBr from this compound does not directly lead to a stable allene (B1206475) but rather to a carbene species, specifically bicyclo[3.2.1]octa-2,3,6-triene, which can be considered a homoconjugated carbene. metu.edu.tr This intermediate is not directly observed but is inferred to undergo a rapid rearrangement to the final product, endo-6-ethynylbicyclo[3.1.0]hex-2-ene. acs.orgmetu.edu.tr The concept of homoaromaticity, where non-adjacent p-orbitals can interact, has been invoked to explain the stability and reactivity of related intermediates in this system. acs.orgacs.org

Carbene Chemistry in Bicyclo[3.2.1]octadiene Frameworks

The chemistry of carbenes derived from the bicyclo[3.2.1]octadiene skeleton is a rich field of study, characterized by complex rearrangements and the involvement of diradical species. These investigations provide a deeper understanding of the intermediates that may be involved in the base-catalyzed rearrangement of the bromo-diene.

Formation and Rearrangement Pathways of Carbenabicyclo[3.2.1]octadienes

The generation of carbenes such as 2-carbenabicyclo[3.2.1]octa-3,6-diene, often through the decomposition of the corresponding tosylhydrazone salts, leads to a variety of hydrocarbon products. nih.gov Computational studies, specifically using density functional theory, have been employed to evaluate the pathways for the interconversion and rearrangement of these carbenes. acs.org For instance, the rearrangement of 2-carbenabicyclo[3.2.1]octa-3,6-diene to endo-6-ethynylbicyclo[3.1.0]hex-2-ene is proposed to proceed through a complex carbene-to-carbene rearrangement process. acs.org These studies indicate that a manifold of equilibrating C₈H₈ species is likely involved, highlighting the low energy barriers for these transformations. acs.org

Role of Singlet Diradicals in Carbene Reactions

The mechanistic pathways for the formation of some of the observed products in these carbene reactions are best explained by the involvement of singlet diradicals. nih.gov While triplet carbenes were initially considered, ab initio calculations have largely ruled out pathways involving hydrogen abstraction by triplet carbenes or the interconversion of triplet carbenes into tricyclic triplet diradicals. nih.gov Instead, the interconversion of a singlet carbene with analogous singlet diradicals is consistent with the experimental observations. nih.gov This suggests that the spin state of the carbene and the resulting diradicals plays a crucial role in dictating the reaction outcome.

Ring Expansion and Rearrangement Mechanisms in Related Systems

The propensity for ring expansion and rearrangement is a hallmark of bicyclic systems, particularly those containing strained rings or reactive intermediates. The behavior of this compound can be contextualized by examining related transformations in similar frameworks.

Thermolysis of substituted 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-ene systems provides a synthetic route to functionalized bicyclo[3.2.1]octa-2,6-dienes, demonstrating the reversibility of the ring contraction-expansion process under different conditions. researchgate.net Similarly, the Cope rearrangement, a capes.gov.brcapes.gov.br-sigmatropic shift, has been utilized for ring expansion and rearrangement in bicyclo[3.2.1]octene systems, leading to the formation of novel heterocyclic structures. nsf.gov

Furthermore, the generation of carbenes in other positions of the bicyclo[3.2.1]octene framework, such as bicyclo[3.2.1]oct-6-en-8-ylidene, also leads to a variety of rearrangement products, including bicyclo[3.3.0]octa-1,3-diene and dihydrosemibullvalene. nih.gov The specific products formed are dependent on the conformation of the carbene intermediate. nih.gov These examples underscore the diverse and often complex rearrangement pathways available to bicyclic systems, driven by factors such as strain release, electronic effects, and the nature of the reactive intermediates involved.

Data Tables

Table 1: Key Intermediates and Products in the Rearrangement of this compound and Related Systems

Compound NameStructureRole in ReactionReference
This compoundStarting Material acs.org
Endo-6-ethynylbicyclo[3.1.0]hex-2-eneRearrangement Product acs.orgacs.org
Bicyclo[3.2.1]octa-2,3,6-trieneProposed Homoconjugated Carbene Intermediate metu.edu.tr
2-Carbenabicyclo[3.2.1]octa-3,6-dieneCarbene Intermediate nih.govacs.org
Singlet Diradical SpeciesProposed Mechanistic Intermediates nih.gov

Cycloaddition/Rearrangement Sequences in Azabicyclo[3.2.1]octadiene Synthesis

The synthesis of the bicyclo[3.2.1]octadiene core itself often begins with a cycloaddition-rearrangement pathway. For instance, the reaction between a tetrahalocyclopropene, such as tetrabromocyclopropene, and a cyclic diene like furan (B31954) or cyclopentadiene (B3395910) does not yield the simple Diels-Alder adduct. acs.org Instead, the initial cycloadduct, a cyclopropane-fused bicyclo[2.2.1]heptene system, undergoes a spontaneous rearrangement through halide ion migration to form the more stable halogenated bicyclo[3.2.1]octadiene structure. acs.org

This inherent reactivity of the bicyclo[3.2.1]octadiene skeleton makes it a valuable precursor for heterocyclic systems, including the 2-azabicyclo[3.2.1]octane scaffold. acs.orgrsc.org The synthesis of these nitrogen-containing analogs often relies on intramolecular cyclization, where a nucleophilic nitrogen attacks a suitable electrophilic center within the molecule. rsc.org The functional groups on the bicyclo[3.2.1]octadiene core, such as the bromine atom in this compound, can be manipulated to install the necessary precursors for such cyclizations. For example, selective reduction or coupling reactions on the diene system can set the stage for subsequent intramolecular amination or related cyclization strategies to form the desired azabicyclic product. rsc.org

Thermal Rearrangements in Divinylcyclopropane Systems Leading to Octadienes

An important method for synthesizing the bicyclo[3.2.1]octa-2,6-diene skeleton involves the thermal rearrangement of substituted divinylcyclopropane systems. capes.gov.brcdnsciencepub.com Specifically, the thermolysis of 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-ene derivatives provides a clean and efficient route to functionalized bicyclo[3.2.1]octa-2,6-dienes. cdnsciencepub.comresearchgate.net This process is a Cope rearrangement, a type of acs.orgacs.org-sigmatropic rearrangement, which is driven by the release of ring strain from the cyclopropane (B1198618) ring. nih.gov

The reaction is highly stereospecific. capes.gov.br For example, thermolysis of various enol silyl (B83357) ethers derived from 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-enes leads to the corresponding bicyclo[3.2.1]octadienes in high yield. researchgate.net This methodology allows for the preparation of bicyclic systems with substituents at the bridgehead positions (C-1) and on the two-carbon bridge (C-4). cdnsciencepub.com Furthermore, the strategy has been extended to prepare C-8 functionalized bicyclo[3.2.1]octadienes by starting with 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-3-en-2-ones. cdnsciencepub.com

Table 1: Thermal Rearrangement of Divinylcyclopropane Systems

Precursor (Divinylcyclopropane System)Product (Bicyclo[3.2.1]octa-2,6-diene Derivative)Yield (%)Reference
6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-ene (general)C-8 functionalized bicyclo[3.2.1]octa-2,6-dieneReadily Prepared capes.gov.br
Substituted Enol Silyl Ethers (31-35)Bicyclo[3.2.1]octadienes (36-40)Clean and Efficient researchgate.net
6-exo-(1-alkenyl)bicyclo[3.1.0]hex-3-en-2-one (68)Bicyclo[3.2.1]octa-2,6-dien-8-one (70)Not Specified cdnsciencepub.com
6-exo-(1-alkenyl)bicyclo[3.1.0]hex-3-en-2-one (69)Bicyclo[3.2.1]octa-2,6-dien-8-one (71)68 cdnsciencepub.com

Nucleophilic Reactivity of Halogenated Bicyclo[3.2.1]octadiene Systems

Halogenated bicyclo[3.2.1]octadiene systems are versatile synthetic intermediates, largely due to the reactivity of the halogen substituents. acs.orgnih.gov These compounds are amenable to a wide array of functionalizations through nucleophilic substitution and addition reactions, often proceeding with high yields and good selectivity. nih.gov The bromine atom in this compound, positioned on the three-carbon bridge, is particularly important as it can be used to initiate the formation of cationic intermediates, which are then trapped by various nucleophiles. acs.org

Silver-Promoted Reactions

The reactivity of the halogen atoms can be significantly enhanced by the use of silver salts. acs.orgnih.gov Silver ions promote the formation of electrophilic carbocationic species by coordinating to the halogen, facilitating its departure as a leaving group. acs.orgfigshare.com This strategy has been successfully applied to polyhalogenated bicyclo[3.2.1]octadiene derivatives prepared from the cycloaddition of tetrahalocyclopropenes and cyclic dienes. acs.org

In these silver-promoted reactions, the resulting cation is readily attacked by both oxygen- and carbon-based nucleophiles. acs.org For instance, when electron-rich aromatic compounds like veratrole or anisole (B1667542) are used as nucleophiles in the presence of a silver salt, the reaction proceeds in good yield to produce the corresponding tertiary alcohols. acs.org The reaction of the tetrachloro analog with anisole or veratrole in the presence of silver salts also yields tertiary carbinols. acs.org This method provides a powerful tool for introducing molecular complexity and new functional groups onto the bicyclic framework.

Table 2: Examples of Silver-Promoted Reactions

Starting MaterialNucleophileSilver SaltProduct TypeReference
Tetrabromo-derived Bicyclo[3.2.1]octadieneVeratroleSilver(I) oxideTertiary Alcohol acs.org
Tetrabromo-derived Bicyclo[3.2.1]octadiene2-MethylanisoleSilver(I) oxideTertiary Alcohol acs.org
Tetrabromo-derived Bicyclo[3.2.1]octadieneAnetholeSilver(I) oxideTertiary Alcohol acs.org
Tetrachloro-derived Bicyclo[3.2.1]octadieneAnisoleNot SpecifiedTertiary Carbinol acs.org
Tetrachloro-derived Bicyclo[3.2.1]octadieneVeratroleNot SpecifiedTertiary Carbinol acs.org

Applications of Nucleophilic Additions for Functionalization

The study of nucleophilic additions to halogenated bicyclo[3.2.1]octadiene systems has been a key step toward utilizing these versatile intermediates in synthesis. acs.org These reactions provide a direct method for the functionalization of the bicyclic nucleus. nih.gov A variety of nucleophiles can be employed, leading to a diverse range of substituted products. acs.org The high yields and selectivities observed in these reactions make them synthetically valuable. nih.gov

The functionalized products obtained from these nucleophilic additions serve as advanced intermediates for the synthesis of other complex molecules. For example, the alcohols formed from the silver-promoted reactions with aromatic nucleophiles can be further converted into β-aryl enones upon treatment with acid. acs.org The ability to introduce different functional groups through nucleophilic attack opens up numerous possibilities for elaborating the bicyclo[3.2.1]octadiene core into more complex carbocyclic and heterocyclic structures. acs.orgacs.org

Spectroscopic Characterization for Structural and Mechanistic Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Analysis: Chemical Shifts and Spin-Spin Coupling Interactions

The 1H NMR spectrum of 3-Bromobicyclo[3.2.1]octa-2,6-diene provides significant information for its structural elucidation. The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment and spatial relationships of the protons within the bicyclic framework.

A notable feature in the spectrum of a closely related derivative, (1R,5R)-3-Bromobicyclo[3.2.1]octa-2,6-diene, is a broad singlet observed at approximately 5.58 ppm, which is assigned to the vinyl proton at the C2 position. The bridgehead protons typically appear as distinct signals. For instance, in one study, the bridgehead protons were observed as doublets at 3.21 ppm (J = 9.5 Hz) and 3.17 ppm (J = 9.0 Hz). The methylene (B1212753) protons at the C4 position are diastereotopic and thus exhibit separate signals, appearing as doublets at 2.53 ppm (J = 17.0 Hz) and 2.40 ppm (J = 16.5 Hz). A singlet at 2.26 ppm is attributed to another proton in the structure, while multiplets observed between 1.87-1.94 ppm and 1.62-1.70 ppm correspond to the remaining methylene protons of the bicyclic system.

Table 1: 1H NMR Data for a this compound Derivative
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H25.58bs-
Bridgehead H3.21d9.5
Bridgehead H3.17d9.0
H4a2.53d17.0
H4b2.40d16.5
-2.26s-
Methylene H's1.87-1.94m-
Methylene H's1.62-1.70m-

13C NMR Assignments and Stereochemical Insights

The olefinic carbons (C2, C3, C6, and C7) are expected to resonate in the downfield region, typically between 120 and 140 ppm. The bromine-substituted C3 carbon would likely be the most deshielded of these. The bridgehead carbons (C1 and C5) and the methylene carbons (C4 and C8) will appear in the upfield region. The relative chemical shifts of the diastereotopic methylene carbons can be influenced by the orientation of the bromine substituent.

Stereochemical features, such as the endo or exo orientation of substituents, can be deduced from the 13C chemical shifts due to the γ-gauche effect. thieme-connect.de This effect causes a shielding (upfield shift) of a carbon atom that is in a gauche (dihedral angle of approximately 60°) relationship with a substituent on a γ-carbon. The complete assignment of 1H and 13C NMR data for related C-1-functionalized 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives has been achieved through a combination of 1D and 2D NMR experiments, demonstrating the power of these techniques in establishing relative stereochemistry. researchgate.netresearchgate.net

Table 2: Predicted 13C NMR Chemical Shift Ranges for this compound
Carbon AtomExpected Chemical Shift Range (δ, ppm)Notes
C2, C3, C6, C7120 - 140Olefinic carbons. C3 is expected to be the most deshielded due to the bromine substituent.
C1, C530 - 50Bridgehead carbons.
C4, C825 - 45Methylene carbons.

Elucidation of Long-Range Coupling Constants in Bicyclo[3.2.1]octane Systems

Long-range proton-proton coupling constants (nJHH where n > 3) are particularly valuable for determining the stereochemistry of rigid bicyclic systems like the bicyclo[3.2.1]octane framework. acs.org These through-bond interactions are highly dependent on the geometry of the intervening bonds.

One of the most well-known and diagnostically useful long-range couplings is the four-bond coupling (4JHH) that occurs through a "W" or "M" shaped arrangement of bonds. thieme-connect.decdnsciencepub.com The magnitude of this coupling is typically significant when the H-C-C-C-H segment is planar. In the bicyclo[3.2.1]octane system, such "W" pathways can exist between various protons, and their observation can provide definitive evidence for the relative orientation of substituents and the conformation of the rings. The analysis of these long-range couplings, often in conjunction with 2D NMR techniques, is a cornerstone in the structural elucidation of complex bicyclic molecules. researchgate.netrsc.org

Mentioned Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
(1R,5R)-3-Bromobicyclo[3.2.1]octa-2,6-diene
bicyclo[3.2.1]octa-2,6-diene
C-1-functionalized 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

Theoretical and Computational Studies on 3 Bromobicyclo 3.2.1 Octa 2,6 Diene Chemistry

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical studies have been instrumental in understanding the reaction pathways of 3-bromobicyclo[3.2.1]octa-2,6-diene and related compounds. A notable example is the base-catalyzed rearrangement of this compound, which leads to the formation of endo-6-ethynylbicyclo[3.1.0]hex-2-ene. acs.orgtue.nl Theoretical investigations suggest the intermediacy of a homoconjugated species in this transformation. acs.orgtue.nl

While direct computational studies on this compound are specific, broader research into the electrophilic addition of halogens to analogous bicyclic systems provides significant insight. For instance, studies on the bromination of related molecules investigate various cationic intermediates and transition states to elucidate the reaction mechanism. researchgate.net These investigations analyze factors like exo- and endo-attack of the halogen, the stability of resulting bromonium ions, and the potential for Wagner-Meerwein rearrangements. researchgate.net Computational methods have been employed to distinguish between possible mechanistic pathways, such as those involving strained allene (B1206475) or alkyne intermediates in base-promoted reactions of similar bicyclic halides. metu.edu.tr

To achieve a detailed understanding of these complex reactions, researchers employ sophisticated computational methods like ab-initio and Density Functional Theory (DFT). researchgate.net Ab-initio methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Self-Consistent Field (SCF), along with various basis sets (e.g., 3-21G, 6-31G, and 6-311G*), are used to study the cationic intermediates in halogen addition reactions. researchgate.netmetu.edu.tr DFT calculations are also a cornerstone of these investigations, providing a balance of computational cost and accuracy for exploring the geometry and electronic structure of reactants, intermediates, and transition states. researchgate.netmetu.edu.tr For example, DFT has been used to investigate the geometry and electronic structure of molecules like exo-tricyclo[3.2.1.02,4]oct-6-ene to understand its reactivity. researchgate.net

Table 1: Computational Methods Used in Studies of Bicyclic Systems

Method Type Specific Method/Basis Set Application Reference
Ab-initio HF, MP2 Investigation of electrocyclization and reaction intermediates. metu.edu.tr
Ab-initio SCF 3-21G, 6-31G, 6-311G* Study of cationic intermediates in halogen addition. researchgate.net
DFT Not specified Geometric/electronic structure, study of cationic intermediates. researchgate.netmetu.edu.tr

A key focus of computational studies is determining the energetics of different reaction and rearrangement pathways. This involves calculating the relative stabilities of various intermediates. In the electrophilic addition of bromine to analogous bicyclic alkenes, the bridged exo-bromonium cation is found to be more stable than the endo-bromonium cation. researchgate.net Furthermore, calculations have shown that a nonclassical rearranged cation can be the most stable ionic intermediate, suggesting that the ionic addition reaction proceeds through the formation of this species. researchgate.net This energetic preference is crucial for explaining the observed product distribution. The rearrangement of this compound itself is thought to proceed through a specific, energetically significant homoconjugated intermediate pathway. tue.nl

Table 2: Relative Stability of Cationic Intermediates in a Related Bromination Reaction

Cationic Intermediate Relative Stability Implication Reference
Exo-bromonium cation More stable Favored initial attack researchgate.net
Endo-bromonium cation Less stable Disfavored initial attack researchgate.net

Electronic Structure and Bonding Analysis of Bridged Bicyclic Halocarbons

The electronic structure and bonding are fundamental to the reactivity of bridged bicyclic halocarbons. Analysis of the bicyclo[3.2.1]octa-2,6-dienyl anion, the conjugate base of the parent diene, reveals significant electron delocalization, which can be represented by resonance structures. wmich.edu The five p-orbitals on the carbon atoms of the dienyl system combine to form five molecular orbitals, which dictates its chemical behavior. wmich.edu

In related bicyclic systems, computational studies have shown that the double bonds can be pyramidalized, meaning the two faces of the double bond are not electronically equivalent. researchgate.net This pyramidalization, along with the electron density in the highest occupied molecular orbital (HOMO), influences the molecule's reactivity. researchgate.net For instance, the electron density can be higher on one face (e.g., the endo face), leading to facial selectivity in reactions. researchgate.net These electronic factors, combined with steric effects, determine the preferred site of electrophilic attack. researchgate.net

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling serves as a powerful predictive tool for the reactivity and selectivity of bridged bicyclic halocarbons. By calculating the energies of possible intermediates and transition states, researchers can predict the outcomes of reactions. researchgate.net

A clear example is the prediction of absolute exo-facial selectivity in the addition of bromine to endo-tricyclo[3.2.1.0(2,4)]oct-6-ene. researchgate.net This prediction is based on computational findings that the exo-bromonium cation and subsequent nonclassical cations are energetically favored over the endo-pathway intermediates. researchgate.net The selectivity is attributed to a combination of steric and electronic factors uncovered through the modeling. researchgate.net Similarly, computational studies on the formation of molecular complexes between bromine and bicyclic alkenes can predict the initial stages of a reaction by determining which complex (e.g., exo vs. endo) is more stable. researchgate.net By evaluating different potential mechanisms, such as those involving allene or alkyne intermediates, theoretical calculations can distinguish the most likely reaction pathway, thereby predicting the resulting products. metu.edu.tr

Applications and Future Research Directions of Bromo Substituted Bicyclo 3.2.1 Octadienes

Building Blocks in Complex Organic Synthesis

The bicyclo[3.2.1]octane skeleton is a recurring motif in a multitude of biologically active natural products, making its synthesis a significant focus of research. beilstein-journals.orgbeilstein-journals.orgacs.org The complexity of these natural compounds often necessitates intricate, multi-step synthetic routes. beilstein-journals.org 3-Bromobicyclo[3.2.1]octa-2,6-diene serves as a valuable starting material in this context, providing a pre-formed, rigid bicyclic core that can be further elaborated.

Precursors to Functionalized Bridged Bicyclic Compounds

This compound is a key precursor for creating a diverse array of functionalized bridged bicyclic compounds. Its bromine atom can be substituted or eliminated to introduce new functional groups, and the diene system is amenable to various cycloaddition and rearrangement reactions. For instance, the base-catalyzed rearrangement of this compound leads to the formation of endo-6-ethynylbicyclo[3.1.0]hex-2-ene, highlighting its utility in generating different bicyclic frameworks. acs.orgacs.orgtue.nl This reactivity underscores its role in constructing complex molecular architectures from a relatively simple starting material. tue.nl The compound also participates in ene reactions, for example with maleic anhydride, to produce bicyclic lactone derivatives. vulcanchem.com

Role in Natural Product Synthesis Scaffolds

The bicyclo[3.2.1]octadiene framework is a core structural element in numerous natural products and bioactive molecules. researchgate.netresearchgate.net The development of synthetic routes to this skeleton is therefore of considerable interest. Given the presence of the bicyclo[3.2.1]octane core in many biologically significant compounds, this compound and its derivatives are attractive scaffolds for the synthesis of natural product analogues. beilstein-journals.orgnih.gov By leveraging the reactivity of this compound, chemists can access a library of derivatives for biological screening and investigation into structure-activity relationships. beilstein-journals.org

Utilization in Organometallic Chemistry

The dienyl system of bicyclo[3.2.1]octa-2,6-diene and its derivatives can act as a ligand in organometallic chemistry, forming stable complexes with various transition metals.

Formation of Homocyclopentadienyl Ruthenocenes

A notable application of this compound is in the synthesis of homocyclopentadienyl ruthenocenes. vulcanchem.comwmich.edu The bicyclo[3.2.1]octa-2,6-dienyl anion, generated from the corresponding diene, reacts with ruthenium complexes such as [Cp*RuCl₂]₂ to form mixed-ligand ruthenocenes. wmich.edu These complexes, which incorporate a homocyclopentadienyl ligand, are of interest for understanding the stability and reactivity of bicyclic metallocenes. wmich.edu Specifically, reaction with ruthenium carbonyl complexes can yield homocyclopentadienyl ruthenocenes that have shown potential as catalysts in hydrogenation reactions. vulcanchem.com

Development of Novel Synthetic Methodologies

The pursuit of efficient and novel methods to synthesize the bicyclo[3.2.1]octadiene core remains an active area of research. One established method involves the low-temperature bromination of the parent bicyclo[3.2.1]octa-2,6-diene. vulcanchem.com Other innovative strategies include:

Thermal Rearrangement: Thermolysis of substituted 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-ene systems provides a clean and efficient route to functionalized bicyclo[3.2.1]octa-2,6-dienes. cdnsciencepub.comresearchgate.net

Palladium-Catalyzed Coupling: An enantioselective synthesis of bicyclo[3.2.1]octadienes has been developed via a palladium-catalyzed asymmetric intramolecular alkene-alkyne coupling of alkyne-tethered cyclopentenes, achieving excellent yields and enantioselectivities. researchgate.net

Photochemical Reactions: Photochemical methods, such as the cyclization of styryl thienobenzobicyclo[3.2.1]octadiene derivatives, offer a simple procedure to generate a library of novel bicyclo[3.2.1]octadiene derivatives. beilstein-journals.orgbeilstein-journals.org

Base-Catalyzed Rearrangement: The reaction of this compound with a base can induce a rearrangement to form endo-6-ethynylbicyclo[3.1.0]hex-2-ene, possibly through a homoconjugated carbene intermediate. acs.orgacs.orgtue.nl

Perspectives on Expanding the Scope of Bicyclo[3.2.1]octadiene Chemistry

The bicyclo[3.2.1]octadiene framework continues to be a fertile ground for chemical exploration. Future research is likely to focus on several key areas. The development of new synthetic methodologies to access these bridged systems, particularly those that are stereocontrolled, remains a priority. researchgate.netrsc.org Expanding the library of functionalized bicyclo[3.2.1]octadiene derivatives is crucial for creating new precursors for biological investigations and for the synthesis of complex target molecules. beilstein-journals.orgbeilstein-journals.org Furthermore, these compounds can serve as platforms for studying fundamental chemical processes, such as photooxygenation reactions, which could lead to a new spectrum of products with the bicyclo[3.2.1]octadiene skeleton preserved. beilstein-journals.org The synthesis of novel polycyclic derivatives fused with other ring systems, such as thiophene, also opens up new avenues for research and potential applications. beilstein-journals.org

Interactive Data Table: Representative Reactions of this compound

Reaction TypeReagent(s)Product TypeYield (%)Reference
BrominationBromine (at -78°C)This compound derivative>70% vulcanchem.com
Ene ReactionMaleic anhydrideBicyclic lactone adduct60% vulcanchem.com
Base-Catalyzed RearrangementBaseendo-6-ethynylbicyclo[3.1.0]hex-2-eneModerate metu.edu.tr
Organometallic SynthesisRuthenium carbonyl complexesHomocyclopentadienyl ruthenoceneNot specified vulcanchem.com

Q & A

Q. How is the structure of 3-Bromobicyclo[3.2.1]octa-2,6-diene confirmed experimentally?

Methodological Answer: The structure is confirmed using multinuclear NMR spectroscopy (¹H, ¹³C) combined with selective decoupling techniques. For example:

  • ¹³C NMR reveals charge distribution at olefinic carbons (C6/7) by comparing chemical shifts (δ) and coupling constants (J) between the parent hydrocarbon and its anion derivatives. A decrease in δ(¹³C) by ~50 ppm and reduced J(¹³C–¹H) values (e.g., 4.1–7.8 Hz) indicates negative charge localization at olefinic positions .
  • ¹H NMR assignments are supported by homo-/heteronuclear decoupling experiments, correlating proton environments with stereoelectronic effects .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer: A key route involves base-catalyzed rearrangement of brominated precursors. For instance:

  • Treatment of a brominated bicyclic precursor with strong bases (e.g., LDA or KOtBu) induces ring-opening via a disrotatory mechanism. This generates an aromatic transition state stabilized by Walsh-type orbital interactions in the cyclopropane moiety .
  • Reaction progress is monitored by GC-MS or HPLC, with purification via column chromatography (e.g., pentane/ethyl acetate gradients) .

Q. How do solvent and temperature affect the aggregation state of bicyclo[3.2.1]octa-2,6-dienyl anions?

Methodological Answer: Solvation and temperature dictate ion-pair behavior, studied via variable-temperature ⁷Li/¹³C NMR:

  • In low-polarity solvents (e.g., THF), contact ion pairs (CIPs) dominate, with lithium cations directly coordinated to the anion.
  • At low temperatures or in strongly solvating media (e.g., TMEDA), solvent-separated ion pairs (SSIPs) form, characterized by distinct ¹³C shifts (Δδ > 50 ppm) and J(¹¹⁹Sn–⁷Li) coupling (~3.5–6.2 Hz) .
  • Aggregation equilibria (monomer vs. trimer) are quantified using integration of NMR signals at sub-ambient temperatures .

Advanced Research Questions

Q. How can electronic effects explain contradictory NMR data in bicyclo[3.2.1]octa-2,6-diene derivatives?

Methodological Answer: Contradictions arise from stereoelectronic interactions between substituents and the bicyclic framework:

  • Trimethylstannyl substituents at C3 alter charge distribution, reducing J(¹³C–¹H) coupling by 16% compared to unsubstituted analogs. This reflects diminished negative charge density at olefinic carbons .
  • Steric effects from bulky groups (e.g., SnMe₃) perturb aggregation equilibria, shifting CIP/SSIP ratios in THF/TMEDA mixtures. These are resolved using 2D NOESY and dynamic NMR line-shape analysis .

Q. What challenges arise in synthesizing stereoisomers of bicyclo[3.2.1]octa-2,6-diene derivatives?

Methodological Answer: Stereochemical complexity stems from:

  • Isomer proliferation : Theoretical calculations predict 344 possible isomers (including enantiomers) for octamethyl derivatives due to variable double-bond positions and stereocenters .
  • Epimerization : During synthesis, axial↔equatorial isomerization at C4 occurs, complicating purification. For example, (±)-8-anti-4-equatorial-octamethyl derivatives (243) exhibit distinct retention indices from their 4-axial epimers (245), necessitating chiral HPLC or crystallization for resolution .

Q. How is the base-catalyzed rearrangement mechanism of this compound validated?

Methodological Answer: Mechanistic insights are derived from:

  • Kinetic isotope effects (KIEs) : Deuterium labeling at reactive positions (e.g., C2/C6) quantifies transition-state symmetry, supporting a concerted disrotatory pathway .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) map orbital interactions in the aromatic transition state, confirming stabilization via cyclopropane Walsh orbitals .
  • Comparative studies : Analogous rearrangements in non-brominated systems (e.g., bicyclo[3.2.1]octa-2,6-diene) show slower kinetics, highlighting the bromide’s role as a leaving group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.